molecular formula C7H6O3 B15292889 3,4-Dihydroxybenzaldehyde-d3

3,4-Dihydroxybenzaldehyde-d3

Cat. No.: B15292889
M. Wt: 141.14 g/mol
InChI Key: IBGBGRVKPALMCQ-CBYSEHNBSA-N
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Description

3,4-Dihydroxybenzaldehyde-d3: is an isotope-labeled compound of 3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde. It is a derivative where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer or marker due to its stable isotope labeling. The molecular formula of this compound is C7H6O3, and it has a molecular weight of 138.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3,4-Dihydroxybenzaldehyde-d3 often involves large-scale synthesis using the above methods, with careful control of reaction conditions to maximize yield and purity. The process may include additional steps for purification and decolorization to obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

3,4-Dihydroxybenzaldehyde-d3 exerts its effects primarily through its interaction with cellular pathways. For instance, it has been shown to reduce cerebral infarct volume and improve neurological function by increasing adenosine triphosphate (ATP) content in brain tissues. This is achieved by mitigating mitochondrial dysfunction and oxidative stress . The compound also inhibits neuronal apoptosis by regulating enzymes such as O-GlcNAc transferase, which is involved in energy metabolism pathways .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroxybenzaldehyde-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in tracer studies and metabolic research. This labeling allows for precise tracking and analysis in complex biological systems, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C7H6O3

Molecular Weight

141.14 g/mol

IUPAC Name

2,3,6-trideuterio-4,5-dihydroxybenzaldehyde

InChI

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i1D,2D,3D

InChI Key

IBGBGRVKPALMCQ-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])O)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1C=O)O)O

Origin of Product

United States

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